molecular formula C7H11NO2 B13588150 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one

Cat. No.: B13588150
M. Wt: 141.17 g/mol
InChI Key: OATSGBKJUGFTBP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a butenyl side chain, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with a butenyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the oxazolidinone nitrogen attacks the butenyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the butenyl group to a butyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced butyl-substituted oxazolidinone.

    Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known antibiotics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different side chains.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.

Uniqueness

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is unique due to its butenyl side chain, which may confer distinct chemical and biological properties compared to other oxazolidinones. This uniqueness can be leveraged in the design of new compounds with improved efficacy and reduced resistance.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO2/c1-2-3-4-6-5-10-7(9)8-6/h3-4,6H,2,5H2,1H3,(H,8,9)/b4-3+

InChI Key

OATSGBKJUGFTBP-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C1COC(=O)N1

Canonical SMILES

CCC=CC1COC(=O)N1

Origin of Product

United States

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